(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 683255-09-6
VCID: VC7648646
InChI: InChI=1S/C20H15N3O5S/c1-27-15-5-3-4-13(9-15)16-11-29-20(22-16)14(10-21)6-12-7-17(23(25)26)19(24)18(8-12)28-2/h3-9,11,24H,1-2H3/b14-6-
SMILES: COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N
Molecular Formula: C20H15N3O5S
Molecular Weight: 409.42

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

CAS No.: 683255-09-6

Cat. No.: VC7648646

Molecular Formula: C20H15N3O5S

Molecular Weight: 409.42

* For research use only. Not for human or veterinary use.

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile - 683255-09-6

Specification

CAS No. 683255-09-6
Molecular Formula C20H15N3O5S
Molecular Weight 409.42
IUPAC Name (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H15N3O5S/c1-27-15-5-3-4-13(9-15)16-11-29-20(22-16)14(10-21)6-12-7-17(23(25)26)19(24)18(8-12)28-2/h3-9,11,24H,1-2H3/b14-6-
Standard InChI Key KHWFGGNORPUQMU-NSIKDUERSA-N
SMILES COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Stereochemical Configuration

The compound features a (Z)-configured acrylonitrile backbone bridging two aromatic systems: a 4-hydroxy-3-methoxy-5-nitrophenyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety. The Z-configuration arises from the spatial arrangement of the nitrile group relative to the thiazole ring, which influences molecular planarity and intermolecular interactions. Key structural attributes include:

PropertyValue/Description
Molecular formulaC₂₁H₁₆N₄O₅S
Molecular weight452.45 g/mol
Hybridizationsp² (acrylonitrile), sp³ (methoxy groups)
Hydrogen bond donors1 (phenolic -OH)
Hydrogen bond acceptors8 (nitrile, nitro, methoxy, thiazole N, carbonyl)

The nitro group at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, while the methoxy and hydroxy groups contribute to hydrogen-bonding capacity and solubility . The thiazole ring’s sulfur atom enhances π-stacking interactions, as observed in analogous CDK9 inhibitors .

Synthetic Pathways and Optimization

Core Thiazole Ring Formation

The 4-(3-methoxyphenyl)thiazol-2-yl subunit is synthesized via Hantzsch thiazole cyclization. A representative pathway involves:

  • Condensation: 3-Methoxyphenylacetone reacts with thiourea in ethanol under reflux to form 4-(3-methoxyphenyl)thiazol-2-amine.

  • Bromination: Selective bromination at the thiazole 5-position using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-4-(3-methoxyphenyl)thiazol-2-amine.

  • Cyanoacetylation: The amine undergoes nucleophilic substitution with cyanoacetic acid in the presence of DCC (dicyclohexylcarbodiimide), producing 2-cyanoacetamido-5-bromo-4-(3-methoxyphenyl)thiazole .

Acrylonitrile Linker Installation

The (Z)-acrylonitrile bridge is constructed via Knoevenagel condensation:

  • 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with the cyanoacetamide-thiazole intermediate in dimethylformamide (DMF) with piperidine catalysis. The Z-selectivity (>90%) is achieved by steric hindrance from the thiazole’s 4-(3-methoxyphenyl) group, favoring the less crowded configuration .

Physicochemical Properties and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.45 (s, 1H, thiazole-H), 7.92–7.25 (m, 6H, aromatic-H), 6.98 (s, 1H, acrylonitrile-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 2230 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .

  • HRMS (ESI+): m/z 453.1321 [M+H]⁺ (calc. 453.1324).

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation under UV light (t₁/₂ = 4.2 h in methanol), necessitating storage in amber vials.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structural analogs suggest potential kinase inhibitory activity. For example, 4-thiazol-2-anilinopyrimidines demonstrate CDK9 inhibition (IC₅₀ = 7 nM) via binding to the ATP pocket, with selectivity over CDK2 . The nitro group may confer antiparasitic properties, as seen in benzothiazole derivatives.

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Thiazole-acrylonitrile hybrids could target survival proteins like MCL-1, analogous to CDK9 inhibitors .

  • Antimicrobials: Nitroaryl-thiazoles show efficacy against Mycobacterium tuberculosis (MIC = 1.56 µg/mL).

Materials Science

The conjugated π-system enables applications in organic semiconductors. Preliminary DFT calculations predict a bandgap of 2.8 eV, suitable for photovoltaic devices .

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